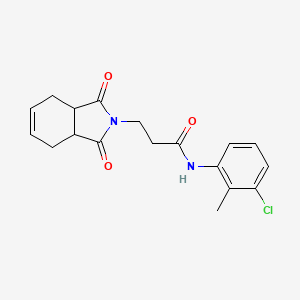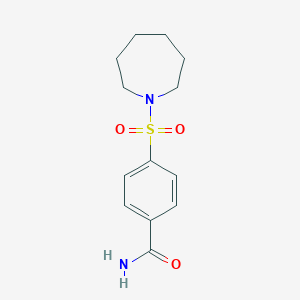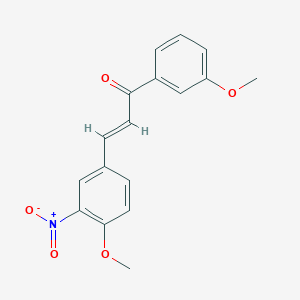![molecular formula C16H21N3OS B5328995 N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide](/img/structure/B5328995.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide, also known as VUF-8430, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective antagonist of the histamine H4 receptor, which plays a crucial role in the regulation of the immune system and inflammation.
作用機序
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide is a selective antagonist of the histamine H4 receptor. The histamine H4 receptor is a G protein-coupled receptor that is expressed on various immune cells such as mast cells, eosinophils, and T cells. Activation of the histamine H4 receptor leads to the release of various pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases.
By selectively blocking the histamine H4 receptor, this compound can reduce the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Some of the significant effects include:
1. Anti-inflammatory: this compound has been found to reduce inflammation in various animal models of inflammatory diseases such as asthma and atopic dermatitis.
2. Anti-tumor: this compound has been found to inhibit the growth of various cancer cell lines in vitro and in vivo.
3. Anti-pruritic: this compound has been found to reduce itching in animal models of atopic dermatitis.
実験室実験の利点と制限
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. Selectivity: this compound is a selective antagonist of the histamine H4 receptor, which makes it an ideal tool for studying the role of the histamine H4 receptor in various diseases.
2. Availability: this compound is commercially available, which makes it easily accessible for researchers.
Some of the significant limitations of this compound include:
1. Solubility: this compound has limited solubility in aqueous solutions, which makes it challenging to work with in some experiments.
2. Stability: this compound is relatively unstable in the presence of light and air, which requires proper storage conditions.
将来の方向性
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide has several potential future directions for research. Some of the significant directions include:
1. Clinical Trials: this compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials.
2. Combination Therapy: this compound may have potential applications in combination therapy with other drugs for the treatment of various diseases.
3. Structure-Activity Relationship Studies: Further studies are needed to explore the structure-activity relationship of this compound to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The selective antagonist of the histamine H4 receptor has been found to have anti-inflammatory, anti-tumor, and anti-pruritic effects. This compound has several advantages and limitations for lab experiments, and further research is needed to explore its potential applications in clinical trials and combination therapy.
合成法
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide involves the reaction of 2-(isopropylthio)benzoyl chloride with 1H-imidazole-1-propylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The final product is obtained after purification using column chromatography or recrystallization.
科学的研究の応用
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant areas of research include:
1. Immunology: The histamine H4 receptor is known to play a crucial role in regulating the immune system and inflammation. This compound has been studied for its potential applications in the treatment of various inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.
2. Neurology: The histamine H4 receptor has also been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been studied for its potential applications in the treatment of these disorders.
3. Oncology: The histamine H4 receptor has been found to be overexpressed in various types of cancer, including breast cancer, prostate cancer, and lung cancer. This compound has been studied for its potential applications in the treatment of these cancers.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-13(2)21-15-7-4-3-6-14(15)16(20)18-8-5-10-19-11-9-17-12-19/h3-4,6-7,9,11-13H,5,8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQDMRXGADTERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)
![2-{4-[(2-methoxyethyl)(methyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5328923.png)

![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5328965.png)
![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328970.png)

![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)
![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)
